![molecular formula C12H17Cl2N B2379666 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride CAS No. 2126161-84-8](/img/structure/B2379666.png)
3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride
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Overview
Description
Scientific Research Applications
- c-Met Inhibition : Researchers have explored the use of this compound in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, the clinical candidate Savolitinib contains a similar heterocyclic nucleus and demonstrates potent c-Met inhibition .
- GABA A Modulation : The compound has also shown allosteric modulating activity on GABA A receptors, which are crucial for neurotransmission .
- Solar Cell Applications : Scientists have incorporated 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride into polymers for use in solar cells. These heterocyclic units contribute to enhancing solar cell efficiency .
- Antileishmanial and Antimalarial Effects : While not directly related to this specific compound, pyrazole-bearing structures (similar to the fused heterocyclic nucleus) are known for their potent antileishmanial and antimalarial activities .
- The compound can be synthesized through various methods, including cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- 1,2,3-Triazolo [1,5-a]pyrazines and their benzo-fused analogs have been explored for their structural significance in various contexts .
Medicinal Chemistry
Polymer Chemistry
Biological Activity
Synthetic Routes
Structural Units
Unique Methods
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that similar compounds like pitolisant, a histamine h3 receptor antagonist/inverse agonist, have been shown to mediate their efficacy through their activity at h3 receptors .
Biochemical Pathways
Related compounds like pitolisant have been shown to enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain .
Pharmacokinetics
It’s known that similar compounds like pitolisant are metabolized by cyp2d6 and cyp3a4 into non-conjugated metabolites, some of which are subsequently conjugated (glucuronide and glycine conjugates) .
Result of Action
Related compounds like pitolisant have been shown to promote wakefulness by blocking histamine autoreceptors .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the patient’s age, liver function, and renal function .
properties
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(2)11(7-8-14-12)9-3-5-10(13)6-4-9;/h3-6,11,14H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRXBMVZRFZCFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)Cl)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride |
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